molecular formula C29H31N3O3 B11411419 1-(2-ethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-ethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11411419
M. Wt: 469.6 g/mol
InChI Key: HGHIILZGCVLCHD-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Pyrrolidin-2-one Moiety: The pyrrolidin-2-one moiety is introduced via a condensation reaction with a suitable amine.

    Ethoxyphenyl and Methylphenoxy Substituents: These substituents are typically introduced through nucleophilic substitution reactions using ethoxyphenyl and methylphenoxy halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its benzodiazole core, which is known for various pharmacological activities.

    Biological Research: This compound can be used as a probe to study biological pathways and interactions.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core is known to interact with the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.

    Pyrrolidin-2-one Derivatives: Compounds with the pyrrolidin-2-one moiety but different aromatic substituents.

Uniqueness

1-(2-ethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O3/c1-3-34-27-12-7-6-11-26(27)32-20-22(19-28(32)33)29-30-24-9-4-5-10-25(24)31(29)17-8-18-35-23-15-13-21(2)14-16-23/h4-7,9-16,22H,3,8,17-20H2,1-2H3

InChI Key

HGHIILZGCVLCHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)C

Origin of Product

United States

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